molecular formula C12H11NO3 B1673735 KNK423 CAS No. 1859-42-3

KNK423

Cat. No.: B1673735
CAS No.: 1859-42-3
M. Wt: 217.22 g/mol
InChI Key: IJPPHWXYOJXQMV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heat Shock Protein Inhibitor II is a compound designed to inhibit the activity of heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. Heat shock proteins play a crucial role in cellular homeostasis and stress responses, making them significant targets in cancer therapy and other diseases where protein misfolding is a factor .

Mechanism of Action

Target of Action

KNK423, also known as (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one, primarily targets Heat Shock Proteins (HSPs) . HSPs are a family of proteins that are produced by cells in response to stressful conditions. They play a crucial role in helping proteins fold properly, stabilizing proteins against heat stress, and aiding in protein degradation .

Mode of Action

This compound specifically inhibits the synthesis of HSPs . By blocking the production of these proteins, this compound disrupts the normal response to heat shock and other stressors, which can lead to a variety of downstream effects .

Biochemical Pathways

The inhibition of HSP synthesis by this compound affects multiple biochemical pathways. HSPs are involved in many cellular processes, including protein folding, protein degradation, and the response to stress. By inhibiting HSP synthesis, this compound can disrupt these processes and affect the overall functioning of the cell .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after injection . .

Result of Action

The inhibition of HSP synthesis by this compound has several effects at the molecular and cellular levels. It can inhibit the acquisition of thermotolerance in cells, which is the ability of cells to survive at higher temperatures . This can enhance the antitumor effects of heat treatment in a synergistic manner .

Biochemical Analysis

Biochemical Properties

KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor within nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .

Industrial Production Methods: Industrial production of Heat Shock Protein Inhibitor II often involves high-throughput screening techniques to identify potent inhibitors from natural products. Techniques such as ligand fishing and virtual screening are employed to discover and validate potential inhibitors .

Chemical Reactions Analysis

Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the inhibitor, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the inhibitor, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Heat Shock Protein Inhibitor II has extensive applications in scientific research, particularly in:

Comparison with Similar Compounds

    Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.

    17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.

    Radicicol: A natural product that inhibits heat shock protein 90.

Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPPHWXYOJXQMV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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